Saturated vs. Unsaturated C16–C17 Bond: Dictysine vs. Denudatine Skeletal Divergence
X-ray crystallographic analysis confirmed that dictysine possesses a saturated C16–C17 single bond, whereas denudatine contains a C16–C17 double bond. This bond-order difference produces distinct ring-puckering geometries in the hexacyclic core and alters the spatial orientation of the C15, C16, C20 triol system [1]. The structural assignment was solved by direct methods using CuKα radiation on a diffractometer, yielding an R factor of 0.118 from 1028 reflections [1].
| Evidence Dimension | C16–C17 bond saturation state (skeletal descriptor) |
|---|---|
| Target Compound Data | Saturated C16–C17 single bond (dictysine) |
| Comparator Or Baseline | Unsaturated C16=C17 double bond (denudatine, CAS 26166-37-0) |
| Quantified Difference | Bond-length difference: ~1.54 Å (C–C) vs. ~1.34 Å (C=C); alters hydrogen-bond donor/acceptor geometry of the α,β,γ-triol cluster |
| Conditions | X-ray diffractometer, CuKα radiation, direct method, 1028 reflections, R=0.118 [1] |
Why This Matters
The saturated C16–C17 bond dictates dictysine’s unique hydrogen-bond network, which governs solid-state stability, solubility, and chromatographic behavior—key factors for isolation, formulation, and reproducible bioassay.
- [1] Salimov, B.T., Tashkhodzhaev, B. & Yunusov, M.S. Structures of dictysine and dehydrodictysine. Chem Nat Compd 18, 81–85 (1982). DOI: 10.1007/BF00581602 View Source
